5-amino-1-methyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-amino-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-4(6)2-3(7-8)5(9)10/h2H,6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXPDBOCAWXPLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10416037 | |

| Record name | 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10416037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117860-53-4 | |

| Record name | 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10416037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid

This guide provides a comprehensive overview of a robust and efficient synthetic route for obtaining 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid, a valuable heterocyclic building block for researchers, scientists, and professionals in drug development. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Substituted Pyrazoles

Substituted pyrazoles are a cornerstone in medicinal chemistry, forming the core scaffold of numerous pharmaceuticals and agrochemicals. Their prevalence stems from their ability to engage in a variety of biological interactions, often acting as bioisosteres for other functional groups. The specific target of this guide, this compound, possesses three key points of functionality: a primary amine, a carboxylic acid, and a methylated pyrazole ring. This trifecta of reactive sites makes it an exceptionally versatile synthon for the construction of more complex molecular architectures, particularly in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to this compound (1) points towards the hydrolysis of its corresponding ethyl ester, ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (2). This ester is a stable and often commercially available intermediate. The synthesis of the pyrazole ring itself is most effectively achieved through the cyclocondensation of a suitable hydrazine, in this case, methylhydrazine (4), with a 1,3-dielectrophilic species. A highly effective and commonly employed precursor for this transformation is ethyl 2-cyano-3-ethoxyacrylate (3), which can be readily prepared from ethyl cyanoacetate (5) and triethyl orthoformate.

This multi-step, one-pot-adaptable approach offers a practical and scalable route to the target molecule from readily available starting materials.

Retrosynthetic Pathway

An In-Depth Technical Guide to 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid: Properties, Synthesis, and Reactivity

Executive Summary: This guide provides a comprehensive technical overview of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure in numerous biologically active molecules, and this particular derivative offers three distinct functional points for chemical modification: a reactive amino group, a versatile carboxylic acid, and an N-methylated pyrazole core that influences solubility and metabolic stability. This document details the compound's physicochemical and spectroscopic properties, proposes a robust synthetic pathway with a detailed experimental protocol, explores its chemical reactivity, and discusses its applications as a key building block in the synthesis of complex molecules. Safety and handling protocols are also outlined to ensure its proper use in a research setting.

Introduction to a Versatile Heterocyclic Scaffold

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. Among them, the pyrazole nucleus is a cornerstone of medicinal chemistry, prized for its metabolic stability and its ability to participate in hydrogen bonding and other non-covalent interactions. This compound represents a highly functionalized and strategically important member of this class. Its structure combines the aromatic stability of the pyrazole ring with the synthetic utility of an amino group and a carboxylic acid, making it an ideal starting material for constructing diverse chemical libraries. The N-methylation at the 1-position prevents tautomerism and provides a fixed regiochemical handle, which is crucial for predictable derivatization and consistent biological activity in drug discovery programs.[1] This guide serves as a technical resource for researchers aiming to leverage the unique chemical properties of this compound.

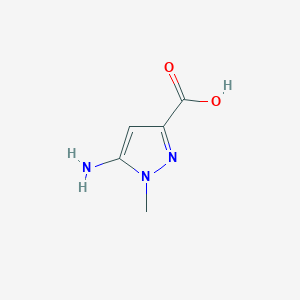

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis. While specific experimental data for this compound is not universally published, its properties can be reliably predicted based on closely related analogs and general chemical principles.

Table 1: Physicochemical Properties

| Property | Value / Description | Source / Rationale |

| IUPAC Name | This compound | Standard Nomenclature |

| Molecular Formula | C₅H₇N₃O₂ | Calculated |

| Molecular Weight | 141.13 g/mol | Calculated |

| Appearance | White to light yellow solid | Based on related pyrazoles[2] |

| Melting Point | >200 °C (with decomposition) | Estimated based on analogs like 5-methyl-1H-pyrazole-3-carboxylic acid (210-211°C)[2] and 5-amino-1H-pyrazole-3-carboxylic acid (245-246 °C) |

| Boiling Point | ~561 °C at 760 mmHg (Predicted) | Predicted for the non-methylated analog; compound will likely decompose before boiling[] |

| Solubility | Soluble in DMSO, limited solubility in water and alcohols | Typical for functionalized heterocycles; DMSO is a common solvent for related compounds[2] |

| Storage | 2-8 °C, inert atmosphere, protect from light | Recommended for analogous amino-pyrazole derivatives to ensure stability[] |

Spectroscopic Profile

The structural elucidation of synthetic derivatives relies on a clear understanding of the parent compound's spectral signature.

-

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum is expected to show a sharp singlet for the N-methyl protons (CH₃) around 3.6-3.9 ppm. A singlet for the lone proton on the pyrazole ring (C4-H) would appear further downfield, typically in the 6.0-6.5 ppm range. The amine (NH₂) protons would likely appear as a broad singlet around 5.0-6.0 ppm, while the carboxylic acid proton (COOH) would be a very broad singlet at >12 ppm. All exchangeable protons (NH₂ and COOH) would disappear upon a D₂O shake. The spectrum for the related 5-methyl-1H-pyrazole-3-carboxylic acid shows the ring proton at 6.42 ppm, supporting this prediction.[2][4]

-

¹³C NMR Spectroscopy: The spectrum will display five distinct signals. The N-methyl carbon is expected around 35-40 ppm. The three pyrazole ring carbons would appear in the aromatic region (approx. 95-160 ppm), with the C=O of the carboxylic acid being the most downfield signal, typically >165 ppm.

-

FT-IR Spectroscopy: The infrared spectrum provides clear evidence of the key functional groups. Characteristic absorption bands would include:

-

A broad O-H stretch from the carboxylic acid centered around 3000 cm⁻¹.

-

Two distinct N-H stretching bands for the primary amine in the 3300-3450 cm⁻¹ region.

-

A strong C=O stretch for the carboxylic acid carbonyl at approximately 1700-1725 cm⁻¹.

-

C=N and C=C stretching vibrations from the pyrazole ring in the 1500-1620 cm⁻¹ range.

-

-

Mass Spectrometry: In an electron ionization (EI) experiment, the molecular ion peak (M⁺) would be observed at m/z = 141. Key fragmentation patterns would likely include the loss of H₂O (m/z = 123) and the loss of COOH (m/z = 96), followed by further fragmentation of the pyrazole ring.

Synthesis and Purification

The synthesis of substituted pyrazoles often relies on the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. For this compound, a logical and efficient pathway involves the reaction of methylhydrazine with an appropriately functionalized three-carbon electrophile.

Proposed Synthetic Pathway

A robust method involves the reaction of methylhydrazine with ethyl 2-cyano-3-ethoxyacrylate. This common building block contains the necessary functionality to form the desired pyrazole ring in a regioselective manner. The ethoxy group acts as a leaving group, and the cyano group is subsequently hydrolyzed to the carboxylic acid.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for pyrazole synthesis.[5]

Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-cyano-3-ethoxyacrylate (1 eq.).

-

Dissolve the starting material in absolute ethanol (approx. 5 mL per gram of starting material).

-

Add methylhydrazine (1.05 eq.) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The crude ester can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Hydrolysis to this compound

-

Suspend the crude ethyl ester from the previous step in a 1 M aqueous solution of sodium hydroxide (NaOH) (2.5 eq.).

-

Heat the mixture to 60-70 °C with vigorous stirring for 2-4 hours, or until the hydrolysis is complete (monitored by TLC, observing the disappearance of the ester).

-

Cool the resulting clear solution in an ice bath.

-

Carefully acidify the solution to pH 3-4 by the dropwise addition of 2 M hydrochloric acid (HCl). A white or off-white precipitate will form.

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove residual salts, and dry in a vacuum oven at 50 °C.

Chemical Reactivity and Derivatization

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups, allowing for selective modifications.

-

Reactions at the Amino Group: The 5-amino group is a potent nucleophile. It can readily undergo acylation with acid chlorides or anhydrides to form amides, react with aldehydes and ketones to form Schiff bases, or be used as the nucleophilic component in the construction of fused heterocyclic rings like pyrazolo[1,5-a]pyrimidines.[1]

-

Reactions at the Carboxylic Acid Group: The carboxylic acid can be converted into a wide range of derivatives. Standard esterification conditions (e.g., Fischer esterification) yield the corresponding esters. Activation with reagents like thionyl chloride (SOCl₂) or oxalyl chloride produces the highly reactive acid chloride, which can then be reacted with amines to form amides.[6]

-

Building Block for Fused Systems: This molecule is an excellent precursor for fused pyrazole systems, which are of great interest in drug discovery. For instance, condensation reactions involving the amino group and a 1,3-dielectrophile can lead to the formation of pyrazolopyridines or pyrazolopyrimidines.[1]

Caption: Key derivatization pathways from the core molecule.

Applications in Research and Drug Development

5-aminopyrazole derivatives are key starting materials for a multitude of bioactive compounds.[1] The title compound serves as a valuable scaffold for several reasons:

-

Structural Rigidity: The planar pyrazole ring provides a rigid core, which helps in reducing the entropic penalty upon binding to a biological target, often leading to higher affinity.

-

Hydrogen Bonding: The amino and carboxylic acid groups, along with the ring nitrogens, can act as both hydrogen bond donors and acceptors, facilitating strong interactions with protein active sites.

-

Vectors for SAR: The three distinct functionalization points allow for systematic modification to explore Structure-Activity Relationships (SAR). The properties of a lead compound can be fine-tuned by altering substituents at these positions to improve potency, selectivity, or pharmacokinetic properties.

Analogs and derivatives of this scaffold have been investigated as inhibitors of enzymes such as 15-lipooxygenase-1, highlighting their potential in developing anti-inflammatory agents.[] The broader class of aminopyrazoles is foundational to the synthesis of compounds with anticancer, antimicrobial, and anti-tuberculosis activities.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential. Based on data from structurally similar compounds, this compound should be handled with care.

-

Hazard Identification: The compound is expected to be harmful if swallowed and may cause skin and serious eye irritation.[7] It may also cause respiratory irritation, particularly if handled as a fine powder.[8] The GHS pictogram associated with these hazards is GHS07 (Exclamation Mark).

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9] If there is a risk of generating dust, use a respirator with a particulate filter.[8]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[9][10] Avoid dust formation and inhalation.[10] Ensure eyewash stations and safety showers are readily accessible.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[] Recommended storage temperature is between 2-8 °C. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[9][10]

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in drug discovery and materials science. Its combination of a stable heterocyclic core with strategically placed, reactive functional groups makes it an invaluable tool for synthetic chemists. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can effectively unlock its potential to create novel molecules with tailored functions and significant biological impact.

References

- 1. mdpi.com [mdpi.com]

- 2. 5-Methyl-1H-pyrazole-3-carboxylic acid | 402-61-9 [chemicalbook.com]

- 4. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR spectrum [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The pyrazole nucleus is a foundational heterocyclic motif in medicinal chemistry, renowned for its diverse biological activities.[1] Molecules incorporating the pyrazole scaffold have demonstrated a wide array of therapeutic properties, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[1] Within this class, 5-aminopyrazole derivatives are particularly valuable as versatile synthetic intermediates for constructing more complex fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines.[2][3] These derivatives are recognized as crucial building blocks in the design of kinase inhibitors and other targeted therapeutics.[1] 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid represents a key member of this family, offering multiple functional groups for chemical modification and library development in the pursuit of novel drug candidates.

Physicochemical Properties

Detailed experimental data for this compound is not extensively documented. However, its properties can be extrapolated from its ethyl ester precursor, Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate.

| Property | Data for Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (Precursor) | Estimated Data for this compound |

| Molecular Formula | C₇H₁₁N₃O₂ | C₅H₇N₃O₂ |

| Molecular Weight | 169.18 g/mol | 141.13 g/mol |

| Appearance | Solid | Solid (Predicted) |

| SMILES | CN1N=C(C(OCC)=O)C=C1N | CN1N=C(C(O)=O)C=C1N |

| InChI Key | KTRQSZBRYRHIKL-UHFFFAOYSA-N | (Not available) |

Synthesis and Experimental Protocols

The most direct synthetic route to this compound is the hydrolysis of its commercially available ethyl ester precursor. This method is a standard and reliable transformation in organic synthesis.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound via ester hydrolysis.

Detailed Hydrolysis Protocol

This protocol is adapted from established procedures for the hydrolysis of similar pyrazole esters.[3]

Materials:

-

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized water

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.

-

Addition of Base: Add a stoichiometric excess (typically 2-3 equivalents) of sodium hydroxide to the solution.

-

Hydrolysis: Heat the reaction mixture to reflux and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: To the remaining aqueous solution, slowly add 1M hydrochloric acid with stirring until the pH is acidic (typically pH 2-3). A precipitate of the carboxylic acid should form.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

-

Base-catalyzed hydrolysis: Sodium hydroxide is a strong base that effectively catalyzes the saponification of the ethyl ester to the corresponding carboxylate salt.

-

Ethanol/Water Solvent System: This co-solvent system ensures the solubility of both the ester starting material and the inorganic base.

-

Acidification: Protonation of the carboxylate salt with a strong acid like HCl is necessary to precipitate the neutral carboxylic acid, which is typically less soluble in acidic aqueous media.

-

Extraction with Ethyl Acetate: This organic solvent is suitable for extracting the moderately polar carboxylic acid product from the aqueous solution.

Applications in Drug Discovery and Development

The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide range of biologically active compounds.

Role as a Versatile Chemical Intermediate

The presence of the amino and carboxylic acid functional groups on the pyrazole ring allows for diverse chemical modifications. The amino group can be acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems. The carboxylic acid can be converted to amides, esters, or other derivatives, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

Potential Therapeutic Applications of Derivatives

Derivatives of 5-aminopyrazole-3-carboxylic acid have been investigated for a variety of therapeutic applications:

-

Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors. The functional groups on this compound can be elaborated to target the ATP-binding site of various kinases.

-

Anticancer Agents: Many pyrazole-containing compounds exhibit antiproliferative activity against various cancer cell lines.[1]

-

Anti-inflammatory Agents: The structural similarity of some pyrazole derivatives to known anti-inflammatory drugs suggests their potential in this therapeutic area.[1]

-

Antimicrobial Agents: The 5-aminopyrazole moiety has been incorporated into molecules with antibacterial and antifungal properties.[1]

Conceptual Pathway: 5-Aminopyrazole Derivatives in Kinase Inhibition

Caption: Conceptual pathway illustrating the role of 5-aminopyrazole derivatives as kinase inhibitors.

Spectroscopic Data

-

¹H NMR:

-

A singlet for the pyrazole ring proton (CH).

-

A singlet for the N-methyl (N-CH₃) protons.

-

A broad singlet for the amino (NH₂) protons.

-

A broad singlet for the carboxylic acid (COOH) proton.

-

-

¹³C NMR:

-

Signals corresponding to the carbon atoms of the pyrazole ring.

-

A signal for the N-methyl carbon.

-

A signal for the carboxylic acid carbonyl carbon.

-

-

IR Spectroscopy:

-

Characteristic N-H stretching vibrations for the amino group.

-

A broad O-H stretching vibration for the carboxylic acid.

-

A strong C=O stretching vibration for the carboxylic acid.

-

-

Mass Spectrometry:

-

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (141.13 g/mol ).

-

Conclusion

This compound is a valuable, albeit not extensively cataloged, building block for medicinal chemistry and drug discovery. Its synthesis from the corresponding ethyl ester is straightforward, and its versatile functional groups provide a platform for the development of diverse chemical libraries. The established biological importance of the 5-aminopyrazole scaffold underscores the potential of this compound and its derivatives in the search for novel therapeutic agents. Further research and characterization of this molecule are warranted to fully explore its utility in the development of next-generation pharmaceuticals.

References

- 1. mdpi.com [mdpi.com]

- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR spectrum [chemicalbook.com]

discovery and history of pyrazole compounds in medicine

An In-depth Technical Guide on the Discovery and Medicinal History of Pyrazole Compounds

Abstract

The pyrazole nucleus, a seemingly simple five-membered aromatic heterocycle with two adjacent nitrogen atoms, has proven to be a remarkably versatile scaffold in medicinal chemistry. This guide traverses the historical landscape of pyrazole-containing drugs, from their serendipitous discovery in the late 19th century to their current status as blockbuster therapeutics. We will delve into the pivotal moments of discovery, the evolution of synthetic strategies, and the ever-deepening understanding of their mechanisms of action. This exploration is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but a technical narrative that underscores the scientific rationale and experimental rigor that have cemented the pyrazole core as a privileged structure in the pharmacopoeia.

The Dawn of a New Heterocycle: Knorr's Synthesis and the Birth of Pyrazoles

The story of pyrazoles in medicine begins not in a clinic, but in a 19th-century German laboratory. In 1883, the chemist Ludwig Knorr, while investigating the reactions of phenylhydrazine with β-ketoesters, unexpectedly synthesized a novel heterocyclic compound.[1] This reaction, now famously known as the Knorr pyrazole synthesis , laid the foundational chemistry for an entire class of compounds that would later exhibit profound biological activities.[1][2] Knorr's initial work was not driven by a quest for new medicines, but by a fundamental curiosity in organic synthesis. This foundational discovery, however, opened a new chapter in heterocyclic chemistry and, inadvertently, in pharmacology.

The Knorr synthesis, in its classic form, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. The elegance of this reaction lies in its simplicity and versatility, allowing for the creation of a diverse array of substituted pyrazoles. This synthetic accessibility was a crucial factor in the subsequent exploration of their medicinal potential.

Visualizing the Foundational Synthesis: The Knorr Pyrazole Synthesis Workflow

References

Spectroscopic Characterization of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth analysis of the spectroscopic profile of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The unique arrangement of its amino, carboxylic acid, and N-methylated pyrazole functionalities presents a distinct spectroscopic signature. This document serves as a practical reference for researchers, offering both a predictive analysis of its spectral characteristics and robust methodologies for empirical data acquisition and interpretation.

Molecular Structure and Expected Spectroscopic Features

This compound possesses a pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The substituents—an amino group at position 5, a methyl group on the nitrogen at position 1, and a carboxylic acid at position 3—each contribute unique and identifiable signals in various spectroscopic techniques. Understanding the interplay of these functional groups is crucial for accurate structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the proton and carbon environments within the molecule.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will feature distinct signals corresponding to the different proton environments. The chemical shifts are influenced by the electronic effects of the substituents on the pyrazole ring.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is often broad and may exchange with D₂O. Its chemical shift is concentration and solvent dependent.[1] |

| Amino (-NH₂) | 5.0 - 6.0 | Singlet (broad) | 2H | The amino protons can also be broad and are exchangeable with D₂O. |

| Pyrazole C4-H | 5.8 - 6.2 | Singlet | 1H | This proton is on the pyrazole ring, and its chemical shift is influenced by the adjacent amino and carboxylic acid groups. |

| N-Methyl (-CH₃) | 3.6 - 4.0 | Singlet | 3H | The methyl group attached to the nitrogen atom will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. Carboxyl carbons are typically found significantly downfield.[2]

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-COOH) | 165 - 175 | The carbonyl carbon of the carboxylic acid is characteristically deshielded.[1] |

| Pyrazole C5 | 150 - 160 | This carbon is attached to the amino group, leading to a downfield shift. |

| Pyrazole C3 | 140 - 150 | This carbon is attached to the carboxylic acid group. |

| Pyrazole C4 | 90 - 100 | This carbon is bonded to a hydrogen and is situated between the two substituted carbons. |

| N-Methyl (-CH₃) | 35 - 45 | The methyl carbon attached to the nitrogen. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

Workflow for NMR Analysis

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C=N bonds.

Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Appearance | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong | Very Broad | This broadness is due to hydrogen bonding.[1][3] |

| N-H (Amino) | 3300 - 3500 | Medium | Two sharp bands (symmetric and asymmetric stretching) | |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Sharp | This is a characteristic carbonyl stretch.[3] |

| C=N/C=C (Pyrazole Ring) | 1450 - 1600 | Medium-Strong | Sharp | These absorptions correspond to the aromatic ring stretching. |

Experimental Protocol for IR Data Acquisition

Workflow for FTIR Analysis

References

An In-depth Technical Guide on the Crystal Structure of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry. These versatile scaffolds are present in a wide array of pharmacologically active agents, demonstrating anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. A precise understanding of the crystal structure through single-crystal X-ray crystallography is therefore paramount for rational drug design and the development of structure-activity relationships (SAR). This guide provides a comprehensive overview of the experimental and analytical workflow for determining and understanding the crystal structure of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid, a key intermediate and pharmacophore.

Part 1: Synthesis and Spectroscopic Characterization

The journey to elucidating a crystal structure begins with the synthesis and purification of the target compound. While various synthetic routes to pyrazole derivatives exist, a common approach involves the condensation of a β-keto ester with a hydrazine derivative.[3]

Experimental Protocol: Synthesis

A plausible synthetic route to this compound is adapted from established methods for similar pyrazole derivatives.[4][5]

-

Step 1: Synthesis of a β-keto ester precursor. This can be achieved through various condensation reactions, such as the Claisen condensation.

-

Step 2: Cyclization with methylhydrazine. The β-keto ester is reacted with methylhydrazine in a suitable solvent, such as ethanol, and refluxed to form the pyrazole ring.

-

Step 3: Functional group manipulation. Subsequent steps would involve the introduction of the amino group at the C5 position and the carboxylic acid at the C3 position, potentially involving protection and deprotection steps.

-

Step 4: Purification. The final product is purified by recrystallization from a suitable solvent to obtain single crystals suitable for X-ray diffraction.

Spectroscopic Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized compound are confirmed using various spectroscopic techniques.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the molecular structure, including the chemical environment of each proton and carbon atom.[7] Expected signals would confirm the presence of the methyl group, the pyrazole ring protons, and the amino and carboxylic acid functional groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.[8] Characteristic absorption bands for the N-H stretching of the amino group, O-H stretching of the carboxylic acid, and C=O stretching of the carboxylic acid would be expected.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound.[6]

Part 2: Single-Crystal X-ray Diffraction: The Definitive Structural Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for Crystal Structure Determination

The following diagram outlines the typical workflow for determining a crystal structure.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Detailed Protocol

-

Crystal Growth and Selection: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound. A suitable crystal is selected under a polarizing microscope.[1]

-

Data Collection: The selected crystal is mounted on a goniometer and placed in a diffractometer. X-ray diffraction data are collected as the crystal is rotated.[9]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares methods.[9]

Part 3: The Crystal Structure of this compound: An In-depth Analysis

While the specific crystallographic data for the title compound is not publicly available, we can infer its key structural features by comparing it to closely related pyrazole derivatives whose crystal structures have been determined.[10][11]

Expected Molecular Geometry

The molecular structure of this compound is expected to have the following key features:

-

Planar Pyrazole Ring: The five-membered pyrazole ring is expected to be essentially planar.[1]

-

Substituent Orientation: The methyl, amino, and carboxylic acid groups will be attached to the pyrazole ring. The dihedral angle between the plane of the carboxylic acid group and the pyrazole ring will be a key conformational feature.

The following diagram illustrates the expected molecular structure and numbering scheme.

Caption: Molecular structure of the target compound.

Crystallographic Parameters: A Comparative Summary

The following table summarizes typical crystallographic parameters observed for similar pyrazole derivatives, providing an expectation for the title compound.

| Parameter | Expected Value/System | Reference Example |

| Crystal System | Monoclinic or Triclinic | 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (Monoclinic)[11] |

| Space Group | P2₁/c or P-1 | 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (P2₁/c)[11] |

| Z (Molecules/unit cell) | 2, 4, or 8 | 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (Z=8)[11] |

| Hydrogen Bonding | O-H···O, N-H···O, N-H···N | Carboxylic acid dimers (O-H···O), intermolecular N-H···O and N-H···N interactions are common in related structures.[10][11] |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be dominated by hydrogen bonding.

-

Carboxylic Acid Dimers: A common motif in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules.[11]

-

Amino Group Interactions: The amino group can act as a hydrogen bond donor, forming N-H···O or N-H···N hydrogen bonds with the carboxylic acid group or the pyrazole nitrogen atoms of neighboring molecules, respectively. These interactions will likely link the carboxylic acid dimers into a more extended three-dimensional network.

The following diagram illustrates the potential hydrogen bonding interactions.

Caption: Potential hydrogen bonding network.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the synthesis, characterization, and crystallographic analysis of this compound. While the specific crystal structure of this compound remains to be experimentally determined and deposited in a public database, the analysis of related structures provides a strong foundation for predicting its key structural features and intermolecular interactions. The elucidation of this crystal structure would be a valuable contribution to the field of medicinal chemistry, providing crucial insights for the design of novel pyrazole-based therapeutic agents. Further studies could involve co-crystallization with target proteins to directly visualize drug-receptor interactions and guide lead optimization.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. mdpi.com [mdpi.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid in organic solvents

An In-depth Technical Guide to the Characterization of Organic Solvent Solubility for 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the . Given the scarcity of published comprehensive solubility data for this specific molecule, this document emphasizes the foundational principles and experimental methodologies required for its accurate characterization. We delve into the theoretical underpinnings of its solubility based on molecular structure, present gold-standard experimental protocols for determining thermodynamic solubility, and detail robust analytical techniques for quantification. This guide is designed to empower researchers to generate reliable solubility data, a critical parameter in process chemistry, formulation development, and medicinal chemistry.

Theoretical Considerations: A Predictive Analysis of Solubility

Before embarking on experimental measurements, a thorough analysis of the molecular structure of this compound provides critical insights into its expected solubility profile. The molecule's behavior in different solvents is governed by the interplay of its distinct functional groups and the resulting intermolecular forces.

1.1 Molecular Structure and Functional Group Analysis

-

Pyrazole Core: The 1-methyl-pyrazole ring is an aromatic heterocycle containing two nitrogen atoms. This core is polar and capable of participating in dipole-dipole interactions.

-

Carboxylic Acid Group (-COOH): This is a highly polar group that can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). Its acidic nature is a key determinant of solubility in basic solvents or aqueous buffers. The ability of carboxylic acids to form strong hydrogen bonds with each other can lead to the formation of dimers in nonpolar solvents, which can influence their boiling points and solubility.[1][2]

-

Amino Group (-NH2): Attached to the pyrazole ring, the amino group is also polar and acts as a potent hydrogen bond donor. Its basic character allows for acid-base interactions.

-

N-Methyl Group (-CH3): The methyl group on the pyrazole nitrogen (N1) adds a degree of lipophilicity and sterically hinders hydrogen bonding at that specific nitrogen atom.

1.2 Intermolecular Forces and the "Like Dissolves Like" Principle

The solubility of a solute in a solvent is maximized when the intermolecular forces of the solute and solvent are well-matched.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. We predict high solubility in these solvents, as they can effectively form strong hydrogen bonds with both the carboxylic acid and amino groups of the target molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors but lack donor capabilities. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are particularly effective at solvating both cations and anions and are excellent hydrogen bond acceptors. High solubility is expected, especially in DMSO and DMF. A related compound, 5-Methyl-1H-pyrazole-3-carboxylic acid, is noted to be soluble in DMSO.[3][4][5]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. Due to the high polarity of this compound, we predict very low to negligible solubility in nonpolar solvents. The energy gained from solvating the molecule with weak forces would be insufficient to overcome the strong intermolecular hydrogen bonds between the solute molecules in their solid crystal lattice.[6]

1.3 Zwitterionic Character and Crystal Lattice Energy

The presence of both an acidic carboxylic acid group and a basic amino group means the molecule can exist as a zwitterion (an internal salt). This zwitterionic form is highly polar. The high melting point of the related 5-amino-1H-pyrazole-3-carboxylic acid (245-246 °C) suggests a stable crystal lattice with significant energy.[2] A suitable solvent must provide sufficient solvation energy to overcome this lattice energy, a task for which polar solvents are best equipped.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is the most rigorous and reliable measure of solubility. The Shake-Flask method is the universally recognized gold standard for its determination.[1]

2.1 The Shake-Flask Method: A Self-Validating Protocol

The underlying principle of this method is to create a saturated solution by allowing excess solid solute to equilibrate with the solvent over a sufficient period. The system's trustworthiness comes from ensuring that equilibrium is reached and that only the dissolved fraction is analyzed.

Step-by-Step Experimental Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed vial or flask. "Excess" is critical; undissolved solid must be visible throughout the experiment to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours. This extended time is crucial to ensure the system reaches a true thermodynamic equilibrium.[1][7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the suspended solid settle. To separate the saturated supernatant from the excess solid, use either centrifugation at high speed or filtration through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE syringe filter).

-

Causality Note: This step is the most critical for accuracy. Any transfer of undissolved solid particles into the sample for analysis will lead to a significant overestimation of solubility. Pre-saturating the filter by discarding the first small portion of the filtrate is a recommended practice to avoid loss of dissolved solute due to adsorption.

-

-

Sample Preparation for Analysis: Carefully take a precise aliquot of the clear supernatant and dilute it with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, as described in the following section.

Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a highly reliable and specific method for determining the concentration of the dissolved compound in the saturated solvent.[8][9][10]

Protocol for Quantification:

-

Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities or degradants. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection should be set at the wavelength of maximum absorbance (λmax) for the compound.

-

Calibration Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen analytical solvent. Inject these standards into the HPLC system and record the peak area for each concentration.

-

Linearity Check: Plot the peak area versus concentration to generate a calibration curve. The curve must be linear over the range of concentrations used, with a correlation coefficient (R²) of >0.999 to ensure accuracy.

-

Sample Analysis: Inject the diluted supernatant sample (from the shake-flask experiment) into the HPLC system.

-

Concentration Calculation: Using the peak area obtained from the sample and the equation of the line from the calibration curve, calculate the concentration of the diluted sample.[10] Correct for the dilution factor to determine the final solubility value in the original organic solvent, typically expressed in mg/mL or µg/mL.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for easy comparison. While direct experimental data for the title compound is not available in the literature, the table below illustrates how results from the described protocol should be presented and provides predictions based on the physicochemical principles discussed in Part 1.

Table 1: Illustrative Solubility of this compound at 25 °C (Note: These values are predictive and for illustrative purposes only. Experimental verification is required.)

| Solvent Class | Solvent | Dielectric Constant (ε) | Predicted Solubility Category | Predicted Solubility (mg/mL) | Rationale for Prediction |

| Polar Protic | Methanol | 32.7 | Very Soluble | > 100 | Strong H-bond donor/acceptor interactions. |

| Ethanol | 24.5 | Soluble | 50 - 100 | Good H-bond donor/acceptor, slightly less polar than methanol. | |

| Polar Aprotic | DMSO | 46.7 | Very Soluble | > 100 | Excellent H-bond acceptor, highly polar. |

| DMF | 36.7 | Very Soluble | > 100 | Strong H-bond acceptor, highly polar. | |

| Acetonitrile | 37.5 | Sparingly Soluble | 1 - 10 | Polar, but a weaker H-bond acceptor than DMSO/DMF. | |

| Ethers | Tetrahydrofuran (THF) | 7.6 | Slightly Soluble | 0.1 - 1 | Moderate polarity, can accept H-bonds but cannot donate. |

| Ketones | Acetone | 20.7 | Sparingly Soluble | 1 - 10 | Good H-bond acceptor, moderate polarity. |

| Esters | Ethyl Acetate | 6.0 | Slightly Soluble | 0.1 - 1 | Moderate polarity, limited H-bonding capability. |

| Hydrocarbons | Toluene | 2.4 | Insoluble | < 0.1 | Nonpolar, unable to disrupt solute-solute H-bonds. |

| n-Hexane | 1.9 | Insoluble | < 0.1 | Nonpolar, unable to solvate the polar functional groups. |

High-Throughput Screening: Kinetic Solubility Assessment

In early-stage drug discovery, where compound availability is limited and throughput is critical, kinetic solubility assays are often employed.[7][11] These methods measure the concentration at which a compound, rapidly precipitated from a DMSO stock solution into an aqueous buffer, is detected. Nephelometry, which measures light scattering from suspended particles (precipitate), is a common readout for this assay.[12][13]

Kinetic Solubility Workflow using Nephelometry:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO.

-

Serial Dilution: Serially dilute the stock solution in a multi-well plate format.

-

Addition to Buffer: Transfer aliquots of the DMSO solutions into a plate containing an aqueous buffer (e.g., phosphate-buffered saline).

-

Precipitation & Detection: The nephelometer measures light scattering in each well. The concentration at which scattering significantly increases above the background is determined as the kinetic solubility.[11][13]

Caption: High-Throughput Kinetic Solubility Workflow.

It is essential to understand that kinetic solubility is often higher than thermodynamic solubility and can be influenced by the rate of addition and final DMSO concentration.[14] However, it provides a valuable and rapid method for rank-ordering compounds in early discovery phases.[11]

Conclusion

The is dictated by its highly polar, hydrogen-bonding functional groups. While published data is limited, this guide provides the theoretical foundation and detailed, validated experimental protocols necessary for its determination. For definitive data, the shake-flask method coupled with HPLC quantification is the recommended approach. By systematically applying these principles and methods, researchers can generate the high-quality, reliable solubility data essential for advancing their scientific and developmental objectives.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. 5-Amino-1H-pyrazole-3-carboxylic acid | 124004-31-5 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Methyl-1H-pyrazole-3-carboxylic acid | 402-61-9 [chemicalbook.com]

- 5. 5-Methyl-1H-pyrazole-3-carboxylic acid CAS#: 402-61-9 [m.chemicalbook.com]

- 6. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. improvedpharma.com [improvedpharma.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmaguru.co [pharmaguru.co]

- 11. Automated robotic liquid handling/laser-based nephelometry system for high throughput measurement of kinetic aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 5-Aminopyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 5-Aminopyrazole Core

The 5-aminopyrazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility in binding to a multitude of biological targets.[1][2] This five-membered heterocyclic ring, featuring two adjacent nitrogen atoms and an amino group at the C5 position, serves as a versatile building block for the synthesis of a diverse array of bioactive compounds.[1][3] Its unique electronic properties and conformational flexibility allow for the design of potent and selective agents for various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2] This technical guide provides an in-depth exploration of the multifaceted biological activities of 5-aminopyrazole derivatives, detailing their mechanisms of action, key therapeutic targets, and the experimental protocols for their evaluation.

Anticancer Activity: Targeting the Engines of Cell Proliferation

The anticancer potential of 5-aminopyrazole derivatives is one of the most extensively studied areas, with a significant focus on their role as kinase inhibitors.[1][2] Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival; their dysregulation is a hallmark of many cancers.[1]

Mechanism of Action: Kinase Inhibition

5-Aminopyrazole derivatives have been successfully designed to target a range of kinases implicated in tumorigenesis, including:

-

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is a key regulator of inflammatory cytokine production and is involved in cancer cell proliferation and survival.[1][4] 5-Aminopyrazole-based compounds have been identified as potent and selective inhibitors of p38α MAPK.[4][5]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various cancers. Novel 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as covalent inhibitors of pan-FGFRs, showing efficacy against both wild-type and drug-resistant gatekeeper mutants.[6][7]

-

Bruton's Tyrosine Kinase (BTK): Pirtobrutinib, a recently approved 5-aminopyrazole derivative, is a reversible BTK inhibitor for the treatment of mantle cell lymphoma, highlighting the clinical success of this scaffold.[8]

-

Other Kinases: The 5-aminopyrazole scaffold has also been utilized to develop inhibitors for Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: p38α MAPK)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 5-aminopyrazole derivative against p38α MAPK.

Materials:

-

Recombinant human p38α MAPK enzyme

-

Specific peptide substrate (e.g., MEF2A)

-

ATP (Adenosine triphosphate)

-

Test compound (5-aminopyrazole derivative) dissolved in DMSO

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the p38α MAPK enzyme, and the test compound at various concentrations.

-

Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The signal is proportional to the kinase activity.

-

Data Analysis: Plot the kinase activity against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Self-Validation:

-

Include a positive control (a known p38α MAPK inhibitor) and a negative control (DMSO vehicle).

-

Ensure the Z'-factor for the assay is > 0.5, indicating a robust and reliable assay.

-

Run experiments in triplicate to ensure reproducibility.

Cytotoxicity against Cancer Cell Lines

The ultimate goal of anticancer drug discovery is to inhibit the growth of cancer cells. The cytotoxic effects of 5-aminopyrazole derivatives are evaluated against a panel of human cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of a 5-aminopyrazole derivative on cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (5-aminopyrazole derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 5-aminopyrazole derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.

Self-Validation:

-

Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

-

Perform the assay in at least three independent experiments.

-

Visually inspect the cells under a microscope for morphological changes indicative of cell death.

Quantitative Bioactivity Data

The following table summarizes the anticancer activity of selected 5-aminopyrazole derivatives.

| Compound Class | Target | Cell Line | IC50 (nM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | VEGFR-2 | - | Varies | [1] |

| 5-Amino-1H-pyrazole-4-carboxamide | FGFR1/2/3 | NCI-H520, SNU-16, KATO III | 19, 59, 73 | [6] |

| 5-Aminopyrazole (Pirtobrutinib) | BTK | - | Clinically Approved | [8] |

| Pyrazolo[1,5-a]pyrimidine | - | EAC | 10,000 | [9][10] |

Note: IC50 values can vary significantly based on the specific derivative and assay conditions.

Antimicrobial Activity: A Scaffold for Combating Pathogens

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 5-Aminopyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[3][11]

Mechanism of Action

The precise mechanisms of antimicrobial action for many 5-aminopyrazole derivatives are still under investigation. However, some proposed mechanisms include the inhibition of essential enzymes in microbial metabolic pathways.[3] The broad spectrum of activity suggests that these compounds may have multiple cellular targets.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a 5-aminopyrazole derivative that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test compound (5-aminopyrazole derivative)

-

Standard antibiotic/antifungal agent (e.g., ampicillin, fluconazole)

-

96-well microtiter plates

-

Spectrophotometer or visual inspection

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

Self-Validation:

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Use a standard antimicrobial agent as a positive control.

-

Adhere to the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Quantitative Bioactivity Data

The following table summarizes the antimicrobial activity of selected 5-aminopyrazole derivatives.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Derivative 22 | Escherichia coli | 0.03 | [3] |

| Derivative 22 | Pseudomonas aeruginosa | 0.49 | [3] |

| Compound 3c | Staphylococcus (MDR) | 32-64 | [11] |

| Compound 4b | Staphylococcus (MDR) | 32-64 | [11] |

| Compound 26 | Staphylococcus aureus | 16 | [12] |

| Compound 26 | Escherichia coli | 4 | [12] |

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. 5-Aminopyrazole derivatives have shown potential in modulating these processes.[8][13]

Mechanism of Action: Modulating Inflammatory Pathways

The anti-inflammatory effects of 5-aminopyrazoles are often linked to their ability to inhibit key enzymes in inflammatory signaling pathways, such as p38 MAPK and Cyclooxygenase (COX) enzymes.[1][8] By inhibiting these enzymes, they can reduce the production of pro-inflammatory mediators like cytokines and prostaglandins.

The antioxidant properties of these derivatives are attributed to their ability to scavenge free radicals, thereby mitigating oxidative damage to cells.[3][14]

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To evaluate the antioxidant capacity of a 5-aminopyrazole derivative.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Test compound (5-aminopyrazole derivative)

-

Standard antioxidant (e.g., ascorbic acid)

-

Methanol

-

Spectrophotometer

Procedure:

-

Reaction Mixture: To a solution of DPPH in methanol, add the test compound at various concentrations.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm). The purple DPPH radical is reduced to a yellow-colored product, leading to a decrease in absorbance.

-

Data Analysis: Calculate the percentage of radical scavenging activity. The EC50 value (the effective concentration to scavenge 50% of DPPH radicals) can be determined.

Self-Validation:

-

Include a blank (methanol) and a control (DPPH solution without the test compound).

-

Use a standard antioxidant for comparison.

-

Ensure the results are reproducible across multiple experiments.

Visualizing the Core Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Caption: High-level workflow for the discovery and evaluation of bioactive 5-aminopyrazole derivatives.

Caption: Inhibition of the p38 MAPK signaling pathway by 5-aminopyrazole derivatives.

Conclusion and Future Directions

The 5-aminopyrazole scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents.[12] Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance in drug discovery.[1] Future research will likely focus on the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel therapeutic applications and the elucidation of detailed mechanisms of action will further solidify the importance of 5-aminopyrazole derivatives in medicinal chemistry.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives [mdpi.com]

- 11. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]

- 14. researchgate.net [researchgate.net]

The Alchemist's Guide to Pyrazole Carboxylic Acids: A Handbook for Modern Drug Discovery

Abstract

Pyrazole carboxylic acids represent a cornerstone in contemporary medicinal chemistry, serving as versatile scaffolds for the development of a wide array of therapeutic agents. Their inherent structural features, including the capacity for diverse substitutions and the unique electronic properties of the pyrazole ring, make them privileged motifs in drug design. This technical guide provides an in-depth exploration of the fundamental reactions of pyrazole carboxylic acids, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the core principles of their synthesis and functional group transformations, including esterification, amidation, and decarboxylation. This guide emphasizes the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying chemical principles. Each section is supported by detailed mechanisms, step-by-step experimental procedures, and illustrative diagrams to empower researchers in their quest for novel therapeutics.

Introduction: The Significance of the Pyrazole Carboxylic Acid Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically successful drugs.[1] The incorporation of a carboxylic acid functionality onto this scaffold dramatically expands its utility, providing a handle for a variety of chemical transformations that are critical in the synthesis of complex drug molecules. These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3] Understanding the fundamental reactivity of pyrazole carboxylic acids is therefore paramount for any scientist working in drug discovery.

This guide will focus on the key reactions that are fundamental to the manipulation of the pyrazole carboxylic acid core, enabling the synthesis of diverse derivatives for biological screening. We will explore the transformation of the carboxylic acid group into esters and amides, two of the most common functional groups in pharmaceuticals, and the strategic removal of the carboxyl group through decarboxylation to access different substitution patterns on the pyrazole ring.

Synthesis of Pyrazole Carboxylic Acids: Laying the Foundation

The journey into the chemical space of pyrazole derivatives begins with the synthesis of the pyrazole carboxylic acid core. A common and efficient method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[3] For instance, the reaction of an ethyl acetoacetate derivative with a substituted hydrazine hydrate in the presence of an acid catalyst like glacial acetic acid can yield a variety of substituted pyrazole carboxylates.[4]

Another powerful approach is the "one-pot" synthesis from arenes and carboxylic acids, which proceeds through the successive formation of ketones and β-diketones, followed by heterocyclization with hydrazine. This method offers a streamlined route to highly substituted pyrazoles.

Key Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can be readily converted into a range of other functionalities, significantly expanding the chemical diversity of the pyrazole scaffold. The following sections will detail the most critical of these transformations.

Esterification: Modulating Lipophilicity and Bioavailability

Esterification is a fundamental reaction in drug development, often employed to enhance a compound's lipophilicity, which can in turn improve its absorption and distribution characteristics. Pyrazole carboxylic acids can be esterified through several methods, with the choice of method often dictated by the steric hindrance around the carboxyl group and the sensitivity of other functional groups in the molecule.

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] This equilibrium-driven process typically requires a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is often carried out using the alcohol as the solvent to drive the equilibrium towards the ester product.[5]

Mechanism of Fischer-Speier Esterification:

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[6]

Figure 1: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Fischer Esterification of Pyrazole-4-carboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyrazole-4-carboxylic acid (1.0 eq.) in an excess of the desired alcohol (e.g., methanol, 10-20 eq.), which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) to the stirred solution.

-

Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or recrystallization.

For sterically hindered pyrazole carboxylic acids or those sensitive to strong acidic conditions, a two-step procedure involving the formation of an acid chloride intermediate is often more effective. The carboxylic acid is first converted to the more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[7] The resulting acid chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ester.

Experimental Protocol: Esterification of Pyrazole-3-carboxylic Acid via Acid Chloride

-

Acid Chloride Formation: In a fume hood, suspend pyrazole-3-carboxylic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂) and add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 1-2 hours.

-

Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Ester Formation: Dissolve the resulting crude pyrazole-3-carbonyl chloride in a dry, inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution in an ice bath and add the desired alcohol (1.1 eq.) followed by the dropwise addition of a base like triethylamine (1.2 eq.).

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry, concentrate, and purify the crude ester as described previously.

| Method | Typical Reagents | Advantages | Disadvantages | Typical Yields |

| Fischer-Speier Esterification | Alcohol, H₂SO₄ or TsOH | One-step, inexpensive reagents | Equilibrium reaction, requires excess alcohol, harsh acidic conditions | 60-95%[5] |

| Via Acid Chloride | SOCl₂ or (COCl)₂, Alcohol, Base | High yielding, suitable for hindered substrates | Two-step process, uses hazardous reagents | 80-98%[7] |

Table 1: Comparison of Esterification Methods for Pyrazole Carboxylic Acids.

Amidation: Building Blocks for Bioactive Molecules

The amide bond is a cornerstone of peptide and protein chemistry and is present in a vast number of pharmaceutical agents. The conversion of pyrazole carboxylic acids to amides is a critical transformation for generating libraries of compounds for biological screening.

Similar to esterification, a reliable method for amide synthesis is the reaction of a pyrazole carbonyl chloride with a primary or secondary amine.[8] The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Mechanism of Amidation via Acid Chloride:

The highly electrophilic carbonyl carbon of the acid chloride is readily attacked by the nucleophilic amine. The resulting tetrahedral intermediate collapses, eliminating a chloride ion to form the stable amide bond.

Figure 2: Mechanism of Amidation via Acid Chloride.